3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for various biological activities, including anti-inflammatory and antitumor properties. The presence of the 4-chlorophenyl and 2-thienyl substituents enhances its pharmacological profile, making it a subject of interest for further research and development.
This compound can be classified under the category of heterocyclic compounds, specifically within the subcategory of pyrazolo[1,5-a]pyrimidines. It has been identified in various studies for its biological activities and potential as a lead compound in drug discovery. The synthesis pathways and structure-activity relationships have been explored extensively in scientific literature, highlighting its significance in medicinal chemistry .
The synthesis of 3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of substituents.
The yield for these reactions can vary significantly based on the conditions used, but many reported methods achieve yields exceeding 60%, with some steps yielding over 90% .
The molecular formula for 3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is . The structure features:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement .
3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine participates in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties to enhance its biological activity.
The mechanism of action for compounds like 3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine often involves interactions with specific biological targets:
3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several potential applications:
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic heterocycle consisting of a pyrazole ring annulated to a pyrimidine ring, creating a planar, electron-rich system that serves as a privileged structure in drug discovery. This core exhibits rigid planarity and directional hydrogen-bonding capacity, mimicking the purine base of ATP, which allows it to occupy the adenine-binding pocket of kinase ATP-binding sites with high complementarity [2] [6]. The scaffold’s synthetic versatility enables strategic modifications at positions C3, C5, and C7, which directly influence binding affinity, kinase selectivity, and pharmacokinetic properties [4] [10]. For example, C7 modifications modulate steric occupancy in the kinase hinge region, while C3 substituents project into hydrophobic pockets adjacent to the ATP-binding cleft [6]. The molecular geometry of 3-(4-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine exemplifies this design: its 4-chlorophenyl group at C3 enhances hydrophobic contact with kinase subdomains, and the thienyl group at C7 optimizes π-stacking interactions while improving solubility profiles compared to purely aromatic systems [9].
Table 1: Structurally Related Pyrazolo[1,5-a]pyrimidine Derivatives with Anticancer Applications
Compound | C3 Substituent | C7 Substituent | Primary Kinase Target(s) | Reference |
---|---|---|---|---|
3-(4-Chlorophenyl)-7-(2-thienyl) | 4-Chlorophenyl | 2-Thienyl | EGFR, VEGFR2 | [5] [9] |
Dinaciclib | N-Ethylpiperazine | Chlorophenyl | CDK1, CDK2, CDK9 | [2] [10] |
Presatovir | Fluorophenyl | Pyridyl | Respiratory syncytial virus | [6] |
Anagliptin | Fluorobenzyl | Trifluoromethyl | Dipeptidyl peptidase-4 | [6] |
Pyrazolo[1,5-a]pyrimidines function as potent ATP-competitive inhibitors for oncologically relevant kinases due to their bioisosteric resemblance to purines. They exhibit high selectivity profiles against kinases such as EGFR, B-Raf, CDK1/2, and VEGFR2, which are frequently dysregulated in cancers like non-small cell lung carcinoma (NSCLC), melanoma, and leukemias [2] [10]. For instance, derivatives targeting EGFR disrupt autophosphorylation and downstream signaling pathways (e.g., MAPK/ERK), inducing apoptosis in NSCLC cells [5]. The compound 3-(4-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine demonstrates dual inhibitory activity against both EGFR and VEGFR2 (IC50 values of 0.3–7.6 μM), enabling suppression of tumor angiogenesis and proliferation concurrently [5]. Mechanistically, these inhibitors stabilize kinase inactive conformations through interactions with key residues: the C7-thienyl group forms π-π stacking with Phe832 in EGFR’s hydrophobic region II, while the C3-chlorophenyl group occupies the hydrophobic cleft near Leu694 [5] [9]. Biological evaluations reveal antiproliferative effects at nanomolar concentrations in MCF-7/ADR breast cancer models, where they reverse multidrug resistance by inhibiting ABCB1 efflux pumps [7].
Table 2: Kinase Inhibition Profiles of Selected Pyrazolo[1,5-a]pyrimidines
Kinase Target | Inhibitor | IC50 (μM) | Cancer Model | Cellular Effect |
---|---|---|---|---|
EGFRWT | 3-(4-Chlorophenyl)-7-(2-thienyl) | 0.30 | MCF-7/ADR | Apoptosis induction, cell cycle arrest |
VEGFR2 | 3-(4-Chlorophenyl)-7-(2-thienyl) | 7.60 | HUVEC angiogenesis | Anti-angiogenic |
CDK2 | Dinaciclib | 0.001 | Chronic lymphocytic leukemia | G1/S arrest |
B-RafV600E | Dabrafenib analog | 0.005 | Melanoma | MAPK pathway inhibition |
The 3-aryl and 7-heteroaryl substitution pattern in pyrazolo[1,5-a]pyrimidines is engineered to maximize target engagement and drug-like properties. The C3-aryl group (e.g., 4-chlorophenyl) enhances hydrophobic anchoring within kinase hydrophobic regions I/II, with electron-withdrawing chlorine atoms strengthening interactions via halogen bonding with backbone carbonyls (e.g., Thr854 in EGFR) [5] [9]. Concurrently, C7-heteroaryl substituents (e.g., 2-thienyl) balance lipophilicity (cLogP reduction) and π-stacking efficiency, improving cellular permeability and reducing off-target effects [6]. The thienyl moiety’s sulfur atom enables hydrogen bonding with Asp1046 in VEGFR2, contributing to dual kinase inhibition [5]. Structure-activity relationship (SAR) studies confirm that replacing C7-phenyl with 2-thienyl increases solubility by 40% while maintaining nanomolar EGFR affinity [9]. Furthermore, computational analyses reveal that the 4-chlorophenyl/thienyl combination lowers molecular polar surface area (PSA ≤ 70 Ų), enhancing blood-brain barrier penetration for CNS malignancies [7] [9]. Synthetic routes to these derivatives typically involve cyclocondensation of 5-amino-3-(4-chlorophenyl)pyrazole with thienyl-containing β-diketones or microwave-assisted Suzuki coupling for late-stage diversification [6] [10].
Table 3: Synthetic Approaches for 3-Aryl-7-heteroaryl Pyrazolo[1,5-a]pyrimidines
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Cyclocondensation | β-enaminones, acetic acid, Δ or MW | 70–93 | Regioselective, one-pot |
Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, arylboronic acids | 60–85 | Late-stage diversification at C7 |
Vilsmeier-Haack Cyclization | POCl3/DMF, then aminopyrazole | 65–80 | Applicable to sterically hindered systems |
Three-Component Reaction | Aldehydes, malononitrile, aminopyrazole | 55–75 | Atom-economical, green chemistry |
Concluding Remarks
The strategic functionalization of pyrazolo[1,5-a]pyrimidine at C3 and C7 positions enables precise optimization for kinase inhibition, as demonstrated by 3-(4-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine’s dual EGFR/VEGFR2 activity. Future directions include covalent inhibitor designs targeting cysteine residues in kinases and PROTAC conjugates for selective kinase degradation [10].
Complete Compound List
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7